3-(aminomethyl)-N-isopropylbenzamide chemical structure and molecular weight
3-(aminomethyl)-N-isopropylbenzamide chemical structure and molecular weight
This in-depth technical guide explores the structural, synthetic, and analytical paradigms of 3-(aminomethyl)-N-isopropylbenzamide , a highly versatile chemical building block. By analyzing its physicochemical properties and mechanistic utility, this document provides drug development professionals with a comprehensive framework for integrating this scaffold into advanced medicinal chemistry programs.
Chemical Identity & Structural Causality
3-(aminomethyl)-N-isopropylbenzamide is a bifunctional aromatic scaffold characterized by a rigid benzamide core, a lipophilic isopropyl group, and a highly reactive, basic aminomethyl substituent. In drug discovery, benzamide derivatives are recognized as privileged structures, frequently utilized in the development of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors[1].
The specific substitution pattern of this molecule is not arbitrary; it is designed to satisfy distinct pharmacophoric requirements in target binding sites.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 3-(aminomethyl)-N-(propan-2-yl)benzamide | Defines the meta-relationship between the basic amine and the lipophilic amide. |
| Molecular Formula | C₁₁H₁₆N₂O | Provides the atomic composition necessary for precise mass spectrometry validation[2]. |
| Molecular Weight | 192.26 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a fragment[3]. |
| Monoisotopic Mass | 192.126 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |
| SMILES | CC(C)NC(=O)c1cccc(CN)c1 | Enables in silico screening and virtual library generation[1]. |
| Topological Polar Surface Area (TPSA) | ~55.1 Ų | Optimal for membrane permeability; balances the polar amine and amide groups. |
Mechanistic Role in Target Binding
The structural components of 3-(aminomethyl)-N-isopropylbenzamide function as a highly coordinated binding system:
-
The Aminomethyl Group: Acts as a basic anchor. At physiological pH, it is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the S1 specificity pockets of serine proteases or to act as an essential hydrogen bond donor in the catalytic domain of PARP enzymes[1].
-
The Benzamide Core: Serves as a rigid, aromatic spacer that precisely vectors the substituents while engaging in
stacking interactions with aromatic residues in the target binding site. -
The N-isopropyl Group: Provides steric bulk and lipophilicity. It is typically directed toward solvent-exposed regions or shallow hydrophobic S2/S3 pockets, improving the overall binding enthalpy by displacing structured water molecules.
Figure 1: Pharmacophore binding model of 3-(aminomethyl)-N-isopropylbenzamide.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(aminomethyl)-N-isopropylbenzamide from 3-cyanobenzoic acid requires a two-step sequence. To ensure trustworthiness and reproducibility, this protocol integrates self-validating analytical checkpoints directly into the workflow.
Step 1: Amide Coupling (Synthesis of 3-cyano-N-isopropylbenzamide)
Objective: Form the amide bond while overcoming the steric hindrance of isopropylamine.
-
Procedure:
-
Charge a flame-dried round-bottom flask with 3-cyanobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise. Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt-active ester. This 7-membered transition state is crucial for efficiently acylating the sterically hindered secondary carbon of isopropylamine.
-
Introduce isopropylamine (1.5 eq) dropwise. Stir at room temperature for 2 hours.
-
Workup: Quench with saturated
, extract with EtOAc, wash with 1M HCl and brine, dry over , and concentrate in vacuo.
-
-
Self-Validation Checkpoint: Perform Infrared (IR) Spectroscopy on the crude intermediate. The protocol is validated if a sharp peak at ~2220 cm⁻¹ (nitrile stretch) and a strong peak at ~1640 cm⁻¹ (amide carbonyl) are present.
Step 2: Nitrile Reduction (Synthesis of the Target Scaffold)
Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers.
-
Procedure:
-
Dissolve the intermediate in Methanol (0.1 M).
-
Add 10% Pd/C (10 wt%) and concentrated HCl (1.5 eq). Causality: The catalytic hydrogenation of nitriles often yields secondary amines as a byproduct due to the attack of the newly formed primary amine on the intermediate imine. The addition of HCl acts as a chemical trap; it immediately protonates the primary amine as it forms, rendering it non-nucleophilic and ensuring absolute selectivity for the desired product.
-
Purge the vessel with
, then introduce via a balloon. Stir vigorously for 12 hours. -
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 3-(aminomethyl)-N-isopropylbenzamide as a hydrochloride salt.
-
-
Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete and successful when the intermediate mass (
) has completely disappeared, replaced by the product mass ( ).
Figure 2: Two-step synthetic workflow and self-validation checkpoints.
Analytical Characterization Protocols
To confirm the structural integrity of the synthesized scaffold, rigorous analytical characterization is required. The following protocols provide the expected quantitative data for verification.
Table 2: Quantitative Analytical Validation Metrics
| Analytical Method | Target Metric | Expected Value / Observation | Diagnostic Significance |
| LC-MS (ESI+) | m/z 193.13 | Confirms the intact molecular weight of the C₁₁H₁₆N₂O scaffold[4]. | |
| LC-MS (ESI+) | Primary Fragment | m/z 176.10 | Corresponds to |
| ¹H NMR (400 MHz) | Isopropyl | ~1.15 ppm (doublet, 6H) | Confirms the successful incorporation of the isopropyl moiety. |
| ¹H NMR (400 MHz) | Aminomethyl | ~3.80 ppm (singlet, 2H) | Validates the complete reduction of the nitrile group. |
| IR Spectroscopy | N-H Stretch | ~3300 - 3400 cm⁻¹ | Indicates the presence of both primary amine and secondary amide protons. |
Step-by-Step LC-MS Validation Protocol
-
Sample Preparation: Dissolve 1.0 mg of the synthesized hydrochloride salt in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a 50:50 mixture of
/Acetonitrile containing 0.1% Formic Acid. -
Chromatography: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.8 µm particle size).
-
Elution Gradient: Run a linear gradient from 5% Mobile Phase B (0.1% FA in Acetonitrile) to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
-
Data Interpretation: Extract the chromatogram for m/z 193. A single, sharp peak indicates high purity (>95%), while the presence of m/z 189 would indicate incomplete reduction, triggering a necessary rework of the hydrogenation step.
Conclusion
3-(aminomethyl)-N-isopropylbenzamide represents a structurally optimized, highly functionalized scaffold that bridges the gap between basic fragment screening and advanced lead optimization. By employing robust, self-validating synthetic methodologies—specifically utilizing HATU-mediated coupling and acid-trapped catalytic hydrogenation—researchers can reliably access this molecule. Its predictable physicochemical profile and distinct pharmacophoric geometry make it an indispensable asset in the targeted inhibition of proteases, PARP, and other therapeutically relevant enzymes.
References
1.2, Vulcanchem. 2.3, Appchem. 3.1, Benchchem. 4.4, Sigma-Aldrich.
